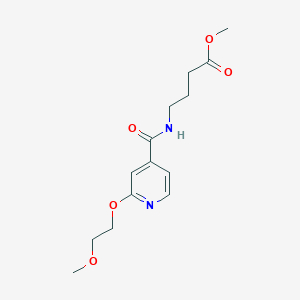

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate

Beschreibung

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a butanoate ester linked to an isonicotinamido group through a methoxyethoxy chain.

Eigenschaften

IUPAC Name |

methyl 4-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-19-8-9-21-12-10-11(5-7-15-12)14(18)16-6-3-4-13(17)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNIALRQSDWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate typically involves the esterification of 4-(2-(2-methoxyethoxy)isonicotinamido)butanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and environmental applications.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isonicotinamide: An amide form of isonicotinic acid, used in material synthesis.

Nicotinamide: An isomer of isonicotinamide, with the carboxamide group in the 3-position.

Uniqueness

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethoxy chain and ester linkage differentiate it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Biologische Aktivität

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Target of Action

The compound has been identified as having antitumor activity , particularly against HeLa cells, which are a widely used cervical cancer cell line.

Mode of Action

Research indicates that this compound may inhibit cell growth by arresting the cell cycle at the G1 phase. This action prevents cells from entering the DNA synthesis phase, effectively halting proliferation .

Biochemical Pathways

The compound's interference with the cell cycle is significant. By inducing G1-phase arrest, it disrupts normal cellular functions and can lead to apoptosis in cancerous cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can effectively reach its biological targets within the body. This ability is crucial for its therapeutic efficacy against tumors .

In Vitro Studies

A notable study demonstrated that treatment with this compound resulted in a significant reduction in HeLa cell viability . The compound was shown to decrease cell proliferation rates and induce apoptosis through mechanisms involving caspase activation .

Comparative Analysis with Other Compounds

To better understand its efficacy, a comparison was made with other known anticancer agents:

| Compound Name | Mechanism of Action | Efficacy Against HeLa Cells |

|---|---|---|

| This compound | G1-phase arrest | High |

| Doxorubicin | DNA intercalation | Very High |

| Cisplatin | DNA crosslinking | High |

While Doxorubicin and Cisplatin exhibit strong anticancer properties, this compound shows promise as a complementary agent due to its unique mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.